2-Methyl-6-phenylhexa-2,5-dien-1-ol
Description
2-Methyl-6-phenylhexa-2,5-dien-1-ol is a dienol compound characterized by a conjugated diene system (positions 2,5) and hydroxyl (-OH), methyl (-CH₃), and phenyl (-C₆H₅) substituents. Its structure features a six-carbon chain with double bonds at positions 2 and 5, a methyl group at position 2, and a phenyl group at position 5. This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing complex polycyclic frameworks or chiral centers.
Properties
CAS No. |
114467-57-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-6-phenylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C13H16O/c1-12(11-14)7-5-6-10-13-8-3-2-4-9-13/h2-4,6-10,14H,5,11H2,1H3 |
InChI Key |
VRXHKVMAWYLSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylhexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene under specific conditions. The reaction typically requires a catalyst such as copper(I) iodide (CuI) and a base like diisopropylamine. The mixture is heated to reflux for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Methyl-6-phenylhexa-2,5-dien-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-6-phenylhexa-2,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylhexa-2,5-dien-1-ol involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various chemical transformations, including electrophilic addition and substitution reactions. The compound’s reactivity is influenced by the stability of the intermediate carbocations formed during these reactions .
Comparison with Similar Compounds
Key Observations :
- Boron-Containing Dienols (e.g., 19, 18): The dioxaborolan group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the boron group introduces hydrolytic instability under protic conditions .
- Heterocyclic Substituents (e.g., Furan in 18) : Electron-rich furan alters electronic conjugation, reducing stability compared to the phenyl group in the target compound .
- This contrasts with the phenyl group in the target, which offers moderate steric shielding .
Key Observations :
- Boron-containing dienols (e.g., 19) exhibit lower yields (36%) compared to phenyl-substituted analogs (e.g., Compound 8, 71%), likely due to the instability of boron intermediates .
- Silicon-based dienols (e.g., 12) require multi-step purification, including LiAlH₄ reductions and chromatographic separation, which may limit scalability .
Spectroscopic and Reactivity Profiles
NMR Chemical Shifts
- Target Compound : Expected aromatic proton signals (δ 7.2–7.5 ppm for phenyl) and allylic hydroxyl proton (δ 2.0–3.0 ppm).
- Compound 19 : ¹¹B NMR δ 31.32 confirms boron incorporation; phenyl protons at δ 7.3–7.6 ppm .
- Compound 12 : ¹H NMR shows silyl-proton coupling (δ 0.5–1.0 ppm for Si-CH₃) absent in the target .
Reactivity
- Electrophilic Additions : The target’s phenyl group directs electrophilic attacks to the diene system, whereas boron-containing analogs (e.g., 19) undergo transmetallation in cross-couplings .
- Oxidation Stability: The target’s hydroxyl group is less prone to oxidation than silicon- or boron-substituted dienols, which require inert handling .
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